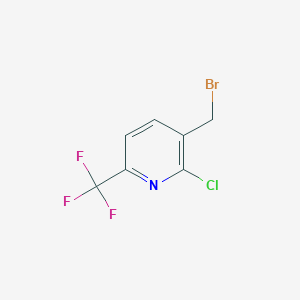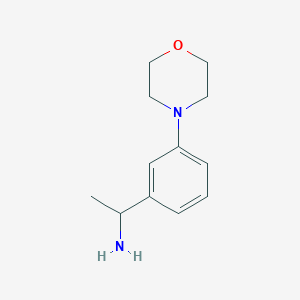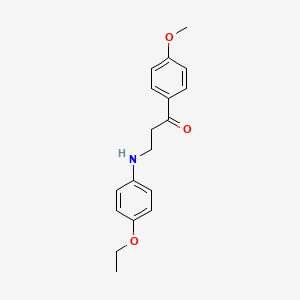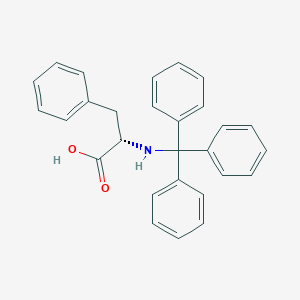
Trt-Phe-OH
Overview
Description
“Trt-Phe-OH” is also known as Trityl-L-phenylalanine . It has a molecular weight of 407.51 and its CAS RN is 47672-25-3 . It is typically stored in a dry freezer .
Synthesis Analysis
Trt-Phe-OH can be synthesized using Fmoc methodology with Wang resin as a solid support . The synthesis process involves the preparation of ditrityl amino acids such as Trt-Lys(Trt)-OH, Trt-Orn(Trt)-OH, Trt-Ser(Trt)-OH, and Trt-Hse(Trt)-OH . These are used in the synthesis of trityl-protected peptides .
Molecular Structure Analysis
The molecular formula of Trt-Phe-OH is C28H25NO2 . The structure of Trt-Phe-OH is based on the Phe-Phe motif, which is a simple chemical structure that has shown potential in self-assembly .
Chemical Reactions Analysis
The Phe-Phe motif, which Trt-Phe-OH is based on, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . In the synthesis of Trt-Phe-OH, the racemization of histidine during an aqueous-based coupling reaction with microwave irradiation can be minimized .
Physical And Chemical Properties Analysis
Trt-Phe-OH has a molecular weight of 407.51 . It is typically stored in a dry freezer to maintain its stability .
Scientific Research Applications
1. Postsynthetic Modification of Peptides
Trt-Phe-OH, or trityl alcohol, has been identified as a useful agent in the postsynthetic modification of peptides. Particularly, it is used in S-tritylation reactions with peptides, a process that protects the Cys located in fully unprotected peptides. This method is simple and efficient, requiring only Trt-OH and a suitable solvent to selectively promote S-tritylation in the presence of peptide nucleophilic functionalities (Mochizuki, Hibino, & Nishiuchi, 2014).
2. Application in Cyclic Peptide Synthesis
Trt-Phe-OH is also applied in cyclic peptide synthesis. Specifically, a novel cysteine derivative involving Trt-Phe-OH (N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine) has been introduced for peptide synthesis. This derivative is particularly useful for a new strategy in preparing cyclic peptides, employing a series of steps including side-chain anchoring, peptide chain elongation, coupling, and on-resin cyclization by native chemical ligation (Tulla-Puche & Bárány, 2004).
3. Electrochemical pH Sensors
In a novel application, Trt-Phe-OH has been used in the development of electrochemical pH sensors. The Trp=O/Trp-OH couples, formed by electrochemical oxidative quinone-functionalization of tryptophan residues, exhibit redox properties suitable for potentiometric pH sensing. These sensors demonstrate advantages such as low cost, good stability, reproducibility, and strong anti-interference ability, making them suitable for applications like monitoring pH changes in milk samples (Hu, Li, Zhang, & Li, 2020).
4. Hydroxyl Radical Profiling in Proteins
Trt-Phe-OH plays a role in hydroxyl radical profiling of solvent-accessible protein residues. Hydroxyl radicals react with amino acids like cysteine, methionine, tryptophan, tyrosine, phenylalanine, and histidine at near diffusion-limited rates, which can be used to footprint proteins and protein-ligand interfaces. This process is essential in understanding the interactions and structure of proteins (Hambly & Gross, 2008).
5. Comparison of Various Types of Hydrogen Bonds
Studies involving Trt-Phe-OH also extend to the comparison of various types of hydrogen bonds, particularly those involving aromatic amino acids like phenylalanine, tyrosine, tryptophan, and histidine. These studies are critical in understanding the role of these amino acids in protein structure and function (Scheiner, Kar, & Pattanayak, 2002).
Mechanism of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . Consult a doctor if necessary .
Future Directions
The Phe-Phe motif, which Trt-Phe-OH is based on, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The self-assembled nanostructures of molecules based on the Phe-Phe motif hold substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
(2S)-3-phenyl-2-(tritylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



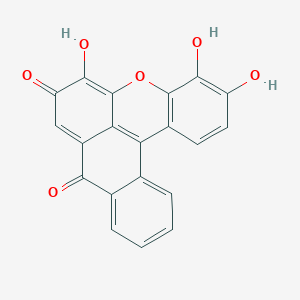
![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)
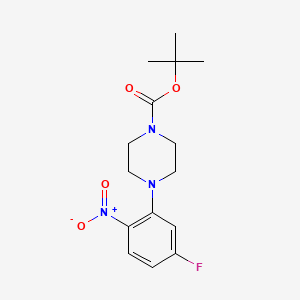
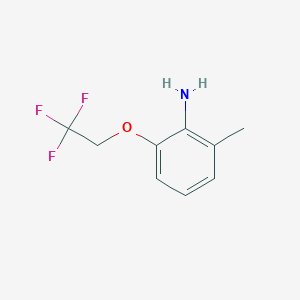
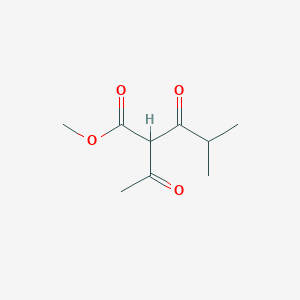
![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![4-Methoxybenzo[b]thiophene-2-carbonitrile](/img/structure/B3139071.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)


